Exclusive Intermediate for Clinical Sodium Channel Modulators: Vormatrigine and Relutrigine
5-Fluoro-6-(2,2,2-trifluoroethoxy)nicotinic acid is the sole precursor for the synthesis of Vormatrigine and Relutrigine, two clinical-stage persistent sodium current (INa) inhibitors for epilepsy and neurodevelopmental disorders. The 5-fluoro substituent is essential for achieving the required pharmacokinetic profile and target engagement. In contrast, the non-fluorinated analog 6-(2,2,2-trifluoroethoxy)nicotinic acid (CAS 175204-90-7) lacks the 5-fluoro group and is not reported in any clinical candidate synthesis [1].
| Evidence Dimension | Usage in clinical-stage drug synthesis |
|---|---|
| Target Compound Data | Used as key intermediate in Vormatrigine and Relutrigine synthesis (2 independent clinical programs) |
| Comparator Or Baseline | 6-(2,2,2-trifluoroethoxy)nicotinic acid: Not reported in any clinical candidate synthesis |
| Quantified Difference | 2 clinical candidates vs. 0 clinical candidates |
| Conditions | Synthesis of advanced pharmaceutical leads as documented in patents and drug databases |
Why This Matters
This difference demonstrates that the 5-fluoro substituent is a non-negotiable structural requirement for accessing high-value sodium channel modulators; substitution with non-fluorinated analogs yields compounds with no reported clinical utility.
- [1] NCATS Inxight Drugs. Vormatrigine. IUPAC Name: 3-(ethoxydifluoromethyl)-6-(5-fluoro-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine. View Source
